molecular formula C7H11NO3S B2780663 n-(1,1-Dioxo-1lambda6-thietan-3-yl)-n-methylprop-2-enamide CAS No. 2224544-64-1

n-(1,1-Dioxo-1lambda6-thietan-3-yl)-n-methylprop-2-enamide

Cat. No.: B2780663
CAS No.: 2224544-64-1
M. Wt: 189.23
InChI Key: YBXPCZQRZWXPFF-UHFFFAOYSA-N
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Description

n-(1,1-Dioxo-1lambda6-thietan-3-yl)-n-methylprop-2-enamide is a unique compound characterized by the presence of a thietane ring with a 1,1-dioxide substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(1,1-Dioxo-1lambda6-thietan-3-yl)-n-methylprop-2-enamide typically involves the reaction of N-methylprop-2-enamide with a thietane derivative. One common method involves the use of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole as a dioxothietanylating reagent. The reaction occurs in the presence of sodium tert-butoxide in tert-butanol, yielding the desired product in moderate yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

n-(1,1-Dioxo-1lambda6-thietan-3-yl)-n-methylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the thietane ring.

    Substitution: Nucleophilic substitution reactions can occur at the thietane ring or the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thietane ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule .

Scientific Research Applications

n-(1,1-Dioxo-1lambda6-thietan-3-yl)-n-methylprop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of n-(1,1-Dioxo-1lambda6-thietan-3-yl)-n-methylprop-2-enamide involves its interaction with specific molecular targets. The thietane ring and the amide group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-Substituted Thietane-1,1-Dioxides: These compounds share the thietane-1,1-dioxide ring but differ in the substituents attached to the ring.

    N-(Thietan-3-yl)-N-methylprop-2-enamide: Similar structure but lacks the 1,1-dioxide substitution.

Uniqueness

n-(1,1-Dioxo-1lambda6-thietan-3-yl)-n-methylprop-2-enamide is unique due to the presence of the 1,1-dioxide substitution on the thietane ring. This substitution imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(1,1-dioxothietan-3-yl)-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3S/c1-3-7(9)8(2)6-4-12(10,11)5-6/h3,6H,1,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXPCZQRZWXPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CS(=O)(=O)C1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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